molecular formula C19H24N4O3S B5626495 3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide

3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide

Cat. No. B5626495
M. Wt: 388.5 g/mol
InChI Key: SIEMTIWNVUEQBU-UHFFFAOYSA-N
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Description

The synthesis and analysis of heterocyclic compounds, including pyrazoles and dihydropyridines, are of significant interest due to their diverse biological activities and potential therapeutic applications. The compound falls into this category, featuring both a pyrazole ring and a dihydropyridine structure, indicative of its potential for varied biological interactions.

Synthesis Analysis

The synthesis of such compounds often involves multi-step chemical reactions, starting with key intermediates like N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) to produce novel dihydropyridines and pyrazole derivatives. These processes are tailored to introduce specific functional groups that affect the compound's biological activity and chemical stability (Ghorab, Al-Said, & Nissan, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many 1,4-DHP derivatives are known to have therapeutic applications, ranging from calcium channel blocking to anti-inflammatory, anti-microbial, and anti-hypertensive activities .

properties

IUPAC Name

3-[(4-methyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14-7-9-23(10-8-14)27(25,26)18-6-4-5-16(11-18)19(24)21-15(2)17-12-20-22(3)13-17/h4-7,11-13,15H,8-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEMTIWNVUEQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(C)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide

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